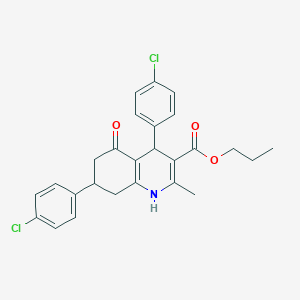![molecular formula C13H17NO2S B4931281 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one, also known as MOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOT is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. Its unique chemical properties make it an ideal candidate for use in a wide range of applications, including as a pharmaceutical intermediate, agrochemical, and material science.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one is not yet fully understood. However, studies have shown that it interacts with specific biological targets, leading to its observed effects. In the pharmaceutical industry, it has been shown to modulate specific enzymatic pathways, leading to the desired therapeutic effects. In agrochemicals, it has been shown to disrupt the nervous system of insects, leading to their death.
Biochemical and Physiological Effects:
4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one has been shown to have a range of biochemical and physiological effects. In the pharmaceutical industry, it has been shown to have potential anti-inflammatory, antiviral, and anticancer properties. In agrochemicals, it has been shown to be highly effective against a range of insect pests. In material science, it has been used to synthesize materials with unique properties such as high thermal stability and electrical conductivity.
Advantages and Limitations for Lab Experiments
4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one has several advantages as a chemical compound for use in laboratory experiments. It is readily available and can be synthesized in high yield and purity. Its unique chemical properties make it a versatile building block for the synthesis of novel compounds. However, its limitations include its complex synthesis process and limited understanding of its mechanism of action.
Future Directions
There are several potential future directions for the use of 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one in various fields of science. In the pharmaceutical industry, it could be used as a building block for the synthesis of novel drugs with specific therapeutic properties. In agrochemicals, it could be used as a potential candidate for use in pest control. In material science, it could be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the potential of 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one in these fields.
Synthesis Methods
The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one involves a multistep reaction process that starts with the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with acetic anhydride to form an intermediate compound. This intermediate is then reacted with 1,2-epoxydecane in the presence of a base catalyst to yield the final product, 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one. This synthesis method has been optimized for high yield and purity and is widely used in the production of 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one.
Scientific Research Applications
4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been identified as a promising intermediate for the synthesis of novel drugs. Its unique chemical structure allows for the modification of its properties to suit specific drug design requirements. In agrochemicals, 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one has been shown to have potent insecticidal properties, making it a potential candidate for use in pest control. In material science, 4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-9-14-11(8-17-9)10-7-12(15)16-13(10)5-3-2-4-6-13/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPUKCIEWPWDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![methyl 4-[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4931284.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)

![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)
